3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid
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Overview
Description
3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid is a chemical compound with the molecular formula C7H4BrFO5S It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a bromine atom and a fluorosulfonyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid typically involves the bromination of 5-hydroxybenzoic acid followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired bromination. The fluorosulfonyl group can be introduced using fluorosulfonic acid or a related reagent under controlled conditions to ensure the selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of reduced benzoic acid derivatives.
Oxidation: Formation of carboxylate derivatives
Scientific Research Applications
3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorosulfonyl groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorobenzoic acid: Similar structure but lacks the fluorosulfonyl group.
3-Bromo-5-nitrobenzoic acid: Contains a nitro group instead of a fluorosulfonyl group.
3-Bromo-5-iodobenzoic acid: Contains an iodine atom instead of a fluorosulfonyl group .
Uniqueness
The combination of these functional groups makes it a valuable intermediate in organic synthesis and industrial processes .
Properties
Molecular Formula |
C7H4BrFO5S |
---|---|
Molecular Weight |
299.07 g/mol |
IUPAC Name |
3-bromo-5-fluorosulfonyloxybenzoic acid |
InChI |
InChI=1S/C7H4BrFO5S/c8-5-1-4(7(10)11)2-6(3-5)14-15(9,12)13/h1-3H,(H,10,11) |
InChI Key |
BBPNJAYQCDUMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OS(=O)(=O)F)Br)C(=O)O |
Origin of Product |
United States |
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